Raddeanoside R8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

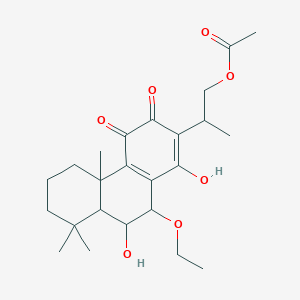

Raddeanoside R8 is a useful research compound. Its molecular formula is C65H106O30 and its molecular weight is 1367.533. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Identification and Structural Analysis

Raddeanoside R8, identified as a significant triterpenoid saponin, has been isolated and characterized from various natural sources like Anemone raddeana. Research on similar compounds, like raddeanoside R-19, R-20, R-21, and R-22, involves extensive chemical and spectroscopic methods to elucidate their structures, which is crucial for understanding their biological activities and potential therapeutic applications (Li, Ding, & Wang, 2008), (Li, Sun, Chen, Ding, & Wang, 2012).

Antioxidant and Anti-inflammatory Properties

This compound and related compounds have demonstrated significant antioxidant and anti-inflammatory properties. For example, raddeanoside R19 was found to inhibit superoxide generation in human neutrophils, a critical factor in inflammation and oxidative stress-related diseases (Lu, Xu, Gao, & Kodama, 2009).

Anticancer Activity

Several studies have highlighted the anticancer potential of raddeanoside derivatives. Raddeanoside R13, for instance, inhibits breast cancer cell proliferation, invasion, and metastasis, demonstrating significant anti-proliferative and anti-metastasis abilities (Liang, Xu, Yu, Li, Hong, Ji, Feng, Jin, Song, Guo, Zheng, Ye, & Yang, 2016). Similarly, Raddeanin A, another triterpenoid saponin from Anemone raddeana, has shown potential in suppressing angiogenesis and growth of human colorectal tumors (Guan, Liu, Luan, Xu, Lu, Liu, Gao, Zhao, Chen, & Fang, 2015).

Potential in Neuroprotection and Neurological Disorders

Research on compounds structurally related to this compound, such as raddeanin A, has explored their potential in neuroprotection and treatment of neurological disorders. For instance, studies on raddeanin A have shown its effectiveness in inhibiting tumor growth and promoting apoptosis in glioblastoma models (Peng, Wang, Shu, Yang, Wang, Ouyang, Shen, Hou, Zhao, Wang, Zhang, Liu, & Zhao, 2018).

Mécanisme D'action

Target of Action

Raddeanoside R8 is a saponin that can be isolated from the fresh rhizoma of Anemone raddeana Regel The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that saponins, the class of compounds to which this compound belongs, typically exert their effects by interacting with cell membranes, disrupting their structure, and affecting the function of membrane proteins .

Biochemical Pathways

Saponins are known to interact with various biochemical pathways, often leading to effects such as anti-inflammatory and analgesic activities .

Result of Action

This compound is known to have anti-inflammatory and analgesic effects . It has been used to treat symptoms such as wind and cold symptoms, hand-foot disease and spasms, joint pain, and ulcer pain . .

Analyse Biochimique

Biochemical Properties

Raddeanoside R8 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and thereby reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with proteins involved in the inflammatory response, such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β and IL-6), modulating their expression and activity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. This compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, leading to reduced expression of pro-inflammatory genes . Furthermore, it affects gene expression by downregulating the expression of cyclin D1, cyclin A, and cyclin B1, which are crucial for cell cycle progression . This compound also impacts cellular metabolism by inhibiting the production of reactive oxygen species (ROS) and enhancing antioxidant enzyme activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of COX and LOX enzymes, inhibiting their catalytic activity and reducing the synthesis of pro-inflammatory mediators . Additionally, this compound interacts with transcription factors such as NF-κB, preventing their translocation to the nucleus and subsequent activation of pro-inflammatory genes . This compound also modulates gene expression by influencing the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods . Degradation of this compound can occur under extreme conditions such as high temperature and acidic pH . Long-term studies have shown that this compound can exert sustained anti-inflammatory effects, with prolonged inhibition of pro-inflammatory cytokine production and reduced oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and analgesic effects without noticeable toxicity . At higher doses, the compound can induce adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic outcomes while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 (CYP) isoforms play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites with altered pharmacological properties . These metabolic pathways influence the bioavailability and efficacy of this compound in vivo .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by cells via passive diffusion and active transport processes . Transporters such as P-glycoprotein (P-gp) and organic anion-transporting polypeptides (OATPs) are involved in the cellular uptake and efflux of this compound . Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and signaling molecules . Additionally, this compound can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Raddeanoside R8 can be achieved through a multi-step process involving the isolation of key intermediates and their subsequent chemical transformations.", "Starting Materials": [ "Raddeanoside R1", "Raddeanoside R2", "Raddeanoside R3", "Raddeanoside R4", "Raddeanoside R5", "Raddeanoside R6", "Raddeanoside R7" ], "Reaction": [ "Step 1: Raddeanoside R1 is treated with anhydrous hydrogen fluoride (HF) to remove the acetyl group and form the corresponding aglycone.", "Step 2: The aglycone is then subjected to a series of reactions involving selective protection of hydroxyl groups and glycosylation with Raddeanoside R2, R3, R4, R5, R6, and R7 to form the desired intermediate.", "Step 3: The intermediate is then deprotected to remove the protecting groups and form Raddeanoside R8." ] } | |

Numéro CAS |

124961-61-1 |

Formule moléculaire |

C65H106O30 |

Poids moléculaire |

1367.533 |

Origine du produit |

United States |

Q1: What is the structural characterization of Raddeanoside R8?

A1: this compound is a newly discovered oleanane-type glycoside isolated from the Chinese folk medicine "Zhu jie xian fu," which is derived from the roots of Anemone raddeana REGEL (Ranunculaceae) []. The study describes its structure as 3-O-alpha-L-rhamnopyranosyl-(1----2)-O-beta-D-glucopyranosyl- (1----2)-alpha-L-arabinopyranosyl oleanolic acid 28-O-alpha-L-rhamnopyranosyl-(1----4)-O-beta-D-glucopyranosyl-(1----6)-beta-D- glucopyranoside []. Unfortunately, the research paper does not provide the molecular formula, weight, or spectroscopic data for this compound. Further research is needed to elucidate these characteristics.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179717.png)

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1179719.png)

![4-fluoro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179734.png)

![2-fluoro-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179739.png)